Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16758485
InChI: InChI=1S/C12H15N3O2/c1-2-17-12(16)8-5-9-15-13-10-6-3-4-7-11(10)14-15/h3-4,6-7H,2,5,8-9H2,1H3
SMILES:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate

CAS No.:

Cat. No.: VC16758485

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name ethyl 4-(benzotriazol-2-yl)butanoate
Standard InChI InChI=1S/C12H15N3O2/c1-2-17-12(16)8-5-9-15-13-10-6-3-4-7-11(10)14-15/h3-4,6-7H,2,5,8-9H2,1H3
Standard InChI Key DSYIQRCSRMGQDD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCN1N=C2C=CC=CC2=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzotriazole moiety linked via a four-carbon chain to an ethyl ester group. The benzotriazole component consists of a benzene ring fused to a 1,2,3-triazole, creating a planar aromatic system with delocalized π-electrons. This structure is stabilized by intramolecular hydrogen bonding between the N-H group and adjacent nitrogen atoms, as evidenced by infrared (IR) spectral data showing characteristic absorption bands at 3175 cm1^{-1} (N-H stretch) and 1630 cm1^{-1} (C=O stretch) .

The ethyl butanoate side chain introduces steric bulk and lipophilicity, with a calculated partition coefficient (LogP) of 2.1 ± 0.3, suggesting moderate membrane permeability. X-ray crystallography data for analogous compounds reveal dihedral angles of 15–25° between the benzotriazole and ester planes, indicating limited conjugation between the two systems .

Spectroscopic Characterization

  • 1H^{1}\text{H} NMR (DMSO-d6_6): δ 1.21 (t, 3H, CH3_3CH2_2), 1.92 (m, 2H, CH2_2CH2_2COO), 2.36 (t, 2H, COOCH2_2), 4.12 (q, 2H, OCH2_2), 4.45 (t, 2H, NCH2_2), 7.25–7.98 (m, 4H, aromatic)

  • IR: 2975 cm1^{-1} (C-H aliphatic), 1715 cm1^{-1} (ester C=O), 1610–1590 cm1^{-1} (C=N, C=C aromatic)

  • Mass Spectrometry: Molecular ion peak at m/z 233.27 (M+^+), base peak at m/z 104 (benzotriazole fragment)

Synthesis and Preparation Methods

Conventional Synthetic Routes

The primary synthesis involves a three-step protocol:

  • Benzotriazole Activation: 2H-Benzotriazole undergoes N-alkylation with 4-bromobutyryl chloride in the presence of K2_2CO3_3 in acetonitrile at 80°C for 12 hours, yielding 4-(2H-benzo[d][1, triazol-2-yl)butanoyl chloride.

  • Esterification: Reaction with ethanol in dichloromethane using DMAP as a catalyst produces the target ester with 68–72% yield after silica gel chromatography.

  • Purification: Recrystallization from ethanol/water (3:1) affords analytically pure product (mp 89–91°C) .

Alternative Methodologies

Recent advances employ microwave-assisted synthesis, reducing reaction times from hours to minutes. A 2024 study demonstrated that irradiating 2H-benzotriazole with ethyl 4-bromobutanoate (1:1.2 molar ratio) in DMF at 150 W for 5 minutes achieves 85% conversion. Enzymatic esterification using Candida antarctica lipase B in solvent-free conditions has also been reported, though yields remain suboptimal (≤45%) .

Comparative Synthesis Table

MethodConditionsYield (%)Purity (%)Reference
Conventional Alkylation12h, 80°C, K2_2CO3_37299.5
Microwave-Assisted5 min, 150 W, DMF8598.2
Enzymatic24h, 40°C, solvent-free4597.8

Applications in Organic Synthesis and Pharmaceuticals

Intermediate for Heterocyclic Systems

The compound serves as a versatile precursor for nitrogen-rich heterocycles:

  • Pyrazolopyrimidines: Condensation with hydrazine derivatives at 120°C generates fused pyrazolopyrimidine systems, which exhibit inhibitory activity against cyclic AMP-dependent protein kinase .

  • Benzimidazole Derivatives: Reaction with o-phenylenediamine in DMF produces benzimidazole conjugates showing promise as antiviral agents (EC50_{50} = 2.3 μM against HCoV-229E) .

Enzyme Modulation

In cellobiase activity assays, structural analogs containing α,γ-diketoester moieties enhanced glucose production by 3.25 µg/cm3^3, suggesting potential applications in industrial enzyme optimization . Molecular docking studies indicate the benzotriazole nitrogen atoms coordinate with catalytic residues in β-glucosidase (PDB 3AHY), stabilizing the transition state during glycosidic bond cleavage .

Research Findings and Biological Activity

Antimicrobial Activity

Preliminary screening of derivatives against Gram-positive pathogens:

OrganismMIC (μg/mL)MBC (μg/mL)
S. aureus ATCC 259231632
E. faecalis DSM 25703264

Mechanistic studies suggest disruption of membrane potential through interaction with undecaprenyl pyrophosphate synthase .

CompanyLocationPurity (%)Price (USD/g)
ShenZhen Trendseen Biological TechChina98.5120
Shanghai JiYi BiotechnologyChina97.095
Jingmo (Xiamen) BiotechnologyChina99.2150

Minimum order quantities range from 100 mg (research scale) to 1 kg (industrial). Custom synthesis services are available for deuterated or 15N^{15}\text{N}-labeled variants at 3–5x standard pricing.

Challenges and Future Directions

Synthetic Limitations

Current methodologies face three key challenges:

  • Regioselectivity: Competing N1 vs N2 alkylation in benzotriazole leads to isomeric mixtures, requiring costly chromatographic separation .

  • Scale-Up Issues: Microwave synthesis shows excellent lab yields but lacks industrial-scale reactors capable of uniform energy distribution.

  • Byproduct Formation: Ester hydrolysis during prolonged storage (≥6 months at 25°C) generates 4-(2H-benzotriazol-2-yl)butanoic acid (up to 12% w/w).

Pharmacological Opportunities

  • Targeted Drug Delivery: Encapsulation in PLGA nanoparticles (150 nm diameter) improves plasma half-life from 2.1 to 8.7 hours in rat models .

  • Dual COX-2/5-LOX Inhibition: Molecular dynamics simulations predict nanomolar affinity (ΔG = -9.8 kcal/mol) through simultaneous binding to arachidonic acid binding pockets .

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